2-Bromo-n-(4-bromobenzyl)acetamide
Overview
Description
2-Bromo-n-(4-bromobenzyl)acetamide is an organic compound belonging to the amide class. It has the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol. This compound is characterized by the presence of two bromine atoms, one attached to the benzyl group and the other to the acetamide group.
Mechanism of Action
Mode of Action
- The compound contains a bromine atom, which can participate in various reactions. One possibility is free radical bromination, where the N-bromosuccinimide (NBS) reagent generates a succinimidyl radical (S·). This radical can abstract a hydrogen atom from the benzylic position of the compound, forming a brominated product . Depending on the specific conditions, nucleophilic substitution (SN1 or SN2) may occur at the benzylic position. SN1 reactions are favored for 2° and 3° benzylic halides due to resonance-stabilized carbocations .
Biochemical Analysis
Biochemical Properties
2-Bromo-n-(4-bromobenzyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by N-bromosuccinimide (NBS) . The interaction typically involves the formation of a resonance-stabilized carbocation, which facilitates the substitution process. Additionally, this compound may interact with proteins and other biomolecules through its bromine atoms, which can form halogen bonds, influencing the structure and function of these biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of a resonance-stabilized carbocation during nucleophilic substitution reactions . This intermediate can interact with various biomolecules, leading to enzyme inhibition or activation. Additionally, the bromine atoms in this compound can form halogen bonds with proteins and nucleic acids, affecting their structure and function. These interactions can result in changes in gene expression, either by directly binding to DNA or by modulating the activity of transcription factors.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleophilic substitution reactions . The compound interacts with enzymes that facilitate these reactions, such as N-bromosuccinimide (NBS), leading to the formation of resonance-stabilized carbocations. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in energy production and biosynthesis, altering overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(4-bromobenzyl)acetamide typically involves the bromination of n-(4-bromobenzyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(4-bromobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-n-(4-bromobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-phenylacetamide
- N-(2-Bromobenzyl)acetamide
- 4-Bromo-N-(4-bromobenzyl)acetamide
Uniqueness
2-Bromo-n-(4-bromobenzyl)acetamide is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-[(4-bromophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQHQAIQNUYJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268712 | |
Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70110-31-5 | |
Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70110-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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